molecular formula C6H7N3O2 B2438624 1-Cyclopropyl-4-nitro-1H-pyrazole CAS No. 1240568-16-4

1-Cyclopropyl-4-nitro-1H-pyrazole

Cat. No. B2438624
Key on ui cas rn: 1240568-16-4
M. Wt: 153.141
InChI Key: XTOMBOSUZBTHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249123B2

Procedure details

A 100-mL three-neck round-bottomed flask equipped with a reflux condenser and magnetic stirrer was purged with nitrogen and charged with 4-nitropyrazole (500 mg, 4.42 mmol), cyclopropylboronic acid (760 mg, 8.84 mmol), sodium carbonate (937 mg, 8.84 mmol), 2,2′-bipryidyl (690 mg, 4.42 mmol), and dichloroethane (45 mL). After bubbling nitrogen through the resulting suspension for 30 min, copper (II) acetate (802 mg, 4.42 mmol) was added, and the reaction mixture was heated at 70° C. (oil bath temperature) for 6 h. After this time, the mixture was cooled to room temperature and filtered. The filtrate was diluted with ethyl acetate (150 mL) and water (30 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography (silica, 0% to 50% ethyl acetate/hexanes) to afford a 37% yield (185 mg) of 109a as an off-white solid: mp 44-45° C.; 1H NMR (500 MHz, CDCl3) δ 8.18 (s, 1H), 8.03 (s, 1H), 3.67 (s, 1H), 1.16 (m, 4H); MS (APCI+) m/z 154.1 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
937 mg
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
802 mg
Type
catalyst
Reaction Step Two
Name
Yield
37%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].[CH:9]1(B(O)O)[CH2:11][CH2:10]1.C(=O)([O-])[O-].[Na+].[Na+].ClC(Cl)C>C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH:9]1([N:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:8]=[N:7]2)[CH2:11][CH2:10]1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Name
Quantity
760 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
937 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
45 mL
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
Quantity
802 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL three-neck round-bottomed flask equipped with a reflux condenser and magnetic stirrer
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
After bubbling nitrogen through the resulting suspension for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate (150 mL) and water (30 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica, 0% to 50% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1N=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 185 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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